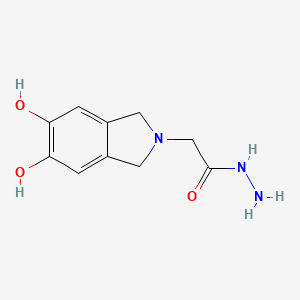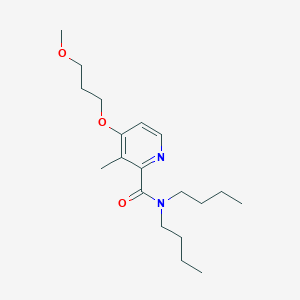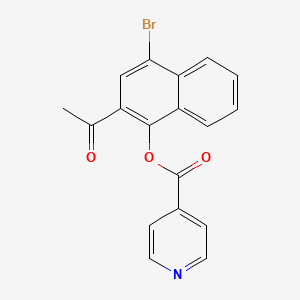
2-Acetyl-4-bromonaphthalen-1-yl pyridine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acetyl-4-bromonaphthalen-1-yl pyridine-4-carboxylate is a complex organic compound that features a naphthalene ring substituted with an acetyl group and a bromine atom, along with a pyridine ring substituted with a carboxylate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-4-bromonaphthalen-1-yl pyridine-4-carboxylate typically involves multi-step organic reactions. One common method includes the bromination of naphthalene followed by acetylation to introduce the acetyl group. The pyridine-4-carboxylate moiety can be introduced through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Acetyl-4-bromonaphthalen-1-yl pyridine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.
Major Products
Oxidation: 2-Carboxyl-4-bromonaphthalen-1-yl pyridine-4-carboxylate.
Reduction: 2-Acetyl-naphthalen-1-yl pyridine-4-carboxylate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Acetyl-4-bromonaphthalen-1-yl pyridine-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or magnetic characteristics.
Mechanism of Action
The mechanism of action of 2-Acetyl-4-bromonaphthalen-1-yl pyridine-4-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the acetyl group can influence its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
2-Acetyl-4-isopropenyl pyridine: Similar structure but with an isopropenyl group instead of a bromine atom.
2,6-Di(pyrazol-1-yl)pyridine-4-carboxylate: Contains a pyridine ring with different substituents.
Uniqueness
2-Acetyl-4-bromonaphthalen-1-yl pyridine-4-carboxylate is unique due to the combination of its naphthalene and pyridine rings, along with the specific functional groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
652138-46-0 |
|---|---|
Molecular Formula |
C18H12BrNO3 |
Molecular Weight |
370.2 g/mol |
IUPAC Name |
(2-acetyl-4-bromonaphthalen-1-yl) pyridine-4-carboxylate |
InChI |
InChI=1S/C18H12BrNO3/c1-11(21)15-10-16(19)13-4-2-3-5-14(13)17(15)23-18(22)12-6-8-20-9-7-12/h2-10H,1H3 |
InChI Key |
XVBFCWXUMLZQRW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C2=CC=CC=C2C(=C1)Br)OC(=O)C3=CC=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Hydroxy-2-(pyridin-4-yl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B12526849.png)
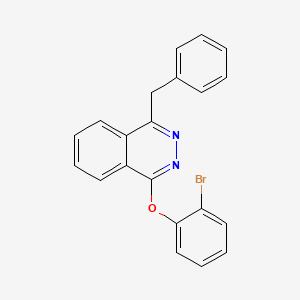
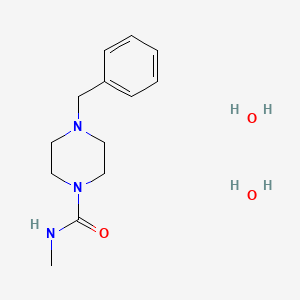
![(8S,9R,10S,11S,13S,14S,16S,17R)-17-(2-aminoacetyl)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one;hydrochloride](/img/structure/B12526879.png)
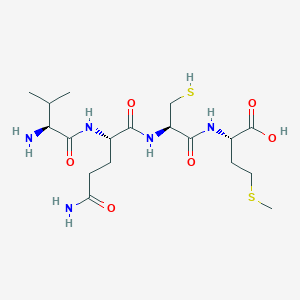
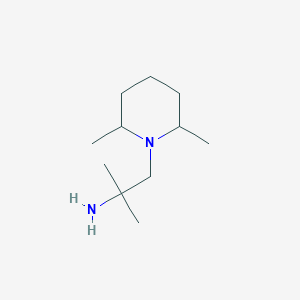
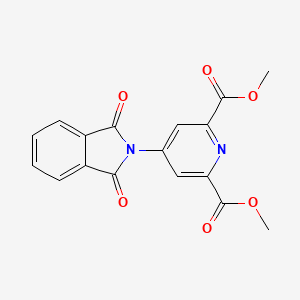
![4-(3-Phenyl-1,3a-dihydropyrazolo[1,5-a]pyrimidin-2-yl)phenol](/img/structure/B12526891.png)
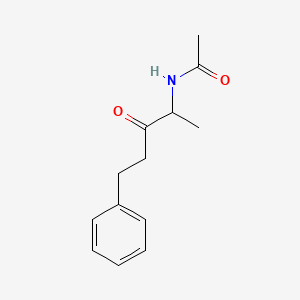
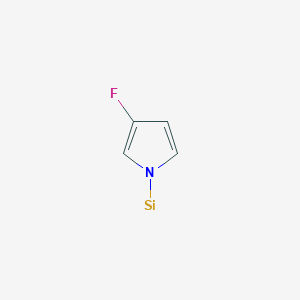
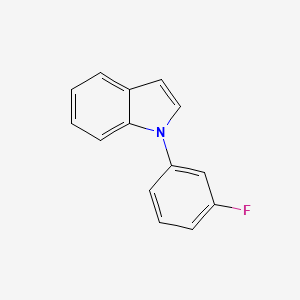
![4-{4-[(Propan-2-yl)oxy]benzene-1-sulfinyl}phenol](/img/structure/B12526914.png)
